molecular formula C10H14O<br>(CH3)3CC6H4OH<br>C10H14O B146161 2-Tert-butylphenol CAS No. 88-18-6

2-Tert-butylphenol

Cat. No. B146161
Key on ui cas rn: 88-18-6
M. Wt: 150.22 g/mol
InChI Key: WJQOZHYUIDYNHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04656256

Procedure details

2.5 parts of the powder dye described in Example 6 are dissolved in a mixture of 10 parts of a styrene/maleate hard resin having a softening point of 160°-175° C., 16 parts of a 60 percent strength solution of a condensate obtained from tert.-butylphenol, formaldehyde and salicylic acid in a molar ratio of 1:1.4:0.8 in a 9:1 mixture of ethanol and ethylglycol, and 74 parts of a 9:1 mixture of ethanol and a mixture of about 98% of 1-methoxypropan-2-ol and 2% of 2-methoxypropan-1-ol. This solution can be used, for example, to print paper or aluminum foil in a reddish-yellow hue (No. 4, Color Index Hue Indication Chart).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
10
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:3])[CH3:2].[CH2:4]=[CH:5][C:6]1[CH:11]=CC=C[CH:7]=1.[C:12]([O-])(=O)/[CH:13]=[CH:14]\[C:15]([O-:17])=[O:16]>>[C:6]([C:2]1[CH:15]=[CH:14][CH:13]=[CH:12][C:1]=1[OH:3])([CH3:11])([CH3:7])[CH3:5].[CH2:15]=[O:16].[C:15]([OH:17])(=[O:16])[C:2]1[C:1](=[CH:4][CH:5]=[CH:6][CH:11]=1)[OH:3] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1.C(\C=C/C(=O)[O-])(=O)[O-]
Name
10
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a softening point of 160°-175° C., 16 parts of a 60 percent strength solution of a condensate

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C=CC=C1)O
Name
Type
product
Smiles
C=O
Name
Type
product
Smiles
C(C=1C(O)=CC=CC1)(=O)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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